![molecular formula C12H10O2S2 B1334740 3-[(2-噻吩硫基)甲基]苯甲酸 CAS No. 845266-20-8](/img/structure/B1334740.png)

3-[(2-噻吩硫基)甲基]苯甲酸

描述

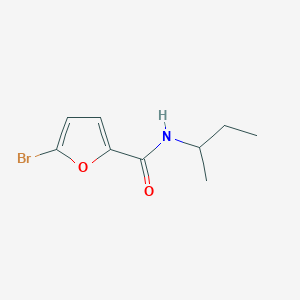

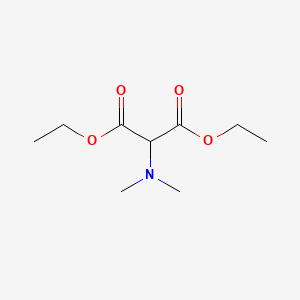

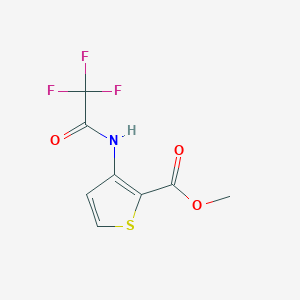

Synthesis Analysis

The synthesis of compounds related to 3-[(2-Thienylthio)methyl]benzoic acid involves various chemical reactions and methodologies. For instance, the synthesis of a structurally similar compound, 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid, was achieved through the reaction of ethyl 2-thiophenecarboxylate, hydrazine hydrate, and 4-formylbenzoic acid . Another related compound, 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid, was synthesized using a method that likely involves multi-step reactions, although the exact synthesis route is not detailed in the provided data . These methods indicate that the synthesis of thiophene-containing benzoic acid derivatives often involves condensation reactions and the use of hydrazine derivatives.

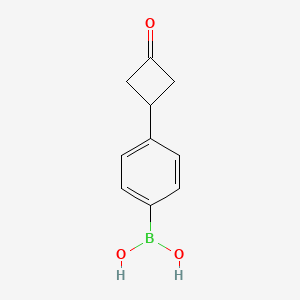

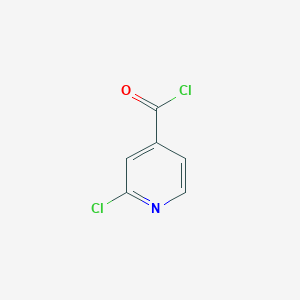

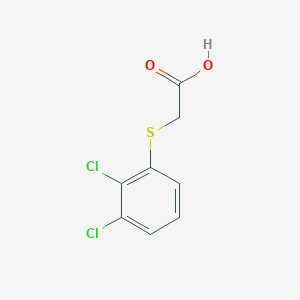

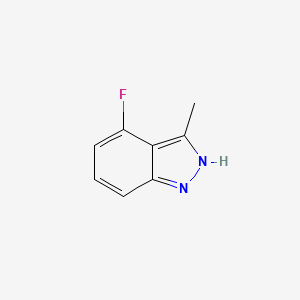

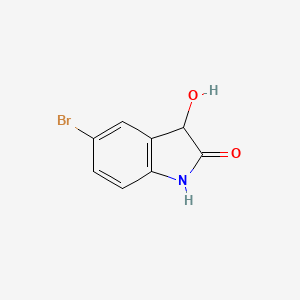

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(2-Thienylthio)methyl]benzoic acid has been characterized using various spectroscopic techniques and quantum chemical calculations. For example, the structure of 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid was determined using IR, UV, and X-ray diffraction methods, revealing a dihedral angle between the benzene and thiophene rings of 14.9° . The compound also exhibited intense purple emission at 396 nm when excited at 286 nm, indicating its potential photophysical properties. Similarly, the structure of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid was analyzed using DFT calculations, which provided insights into its molecular geometry, vibrational wavenumbers, and chemical shift values .

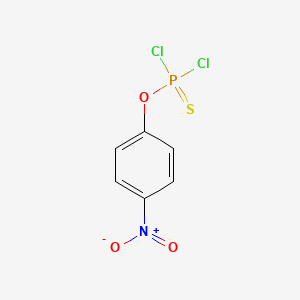

Chemical Reactions Analysis

The reactivity of thiophene-containing benzoic acid derivatives can be inferred from the behavior of related compounds. For instance, the anionic complex Ir(2-phenylpyridine)2(benzene-1,2-dithiolate) demonstrated nucleophilic properties and reacted with methyl iodide and gold compounds to form S-methylated and S-aurated complexes, respectively . These reactions were diastereoselective and stereoelectronically controlled, indicating that the orientation of molecular orbitals plays a significant role in the reactivity of such compounds.

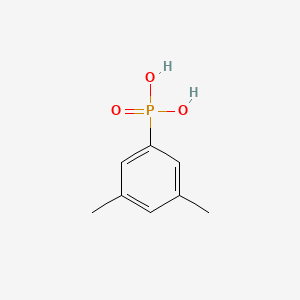

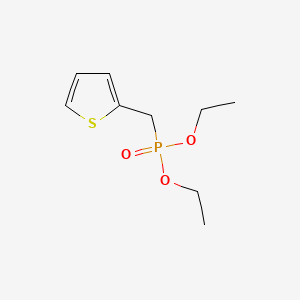

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-containing benzoic acid derivatives can be diverse. The compound 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid was found to be stable below 298 °C in a nitrogen atmosphere . Theoretical calculations, such as those performed on 2- and 4-(methylthio)benzoic acid, can reveal the energy gap of HOMO-LUMO orbitals and provide insights into ionization energies, which are important for understanding the electronic properties of these compounds .

科学研究应用

植物生长调节

- 在植物抗逆中的调节作用:苯甲酸衍生物(包括 3-[(2-噻吩硫基)甲基]苯甲酸)被发现对诱导豆类和番茄等植物的多种抗逆性起重要作用。这些化合物在诱导耐热、耐旱和耐寒性方面与水杨酸和乙酰水杨酸类似。苯甲酸的结构部分在这些分子中是常见的,可能是赋予植物抗逆性的基本功能结构 (Senaratna 等人,2004)。

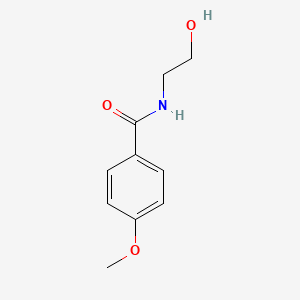

抗菌和杀软体动物活性

- 抗菌性能:异戊烯基化苯甲酸衍生物表现出显着的抗菌活性。这包括它们对各种细菌菌株的有效性,有助于在制药和医疗保健中的潜在应用 (Orjala 等人,1993)。

化学结构和反应

- 分子离子重排:在与邻-(甲基-d3-硫代)苯甲酸的分子离子相关的研究中,探索了分子离子中的氢/氘交换和重排,这与理解类似化合物(如 3-[(2-噻吩硫基)甲基]苯甲酸)的行为相关 (Gillis 和 Porter,1985)。

生物合成应用

- 生物合成的甲基供体:氯甲烷充当某些真菌代谢中苯甲酸甲酯生物合成的甲基供体。这表明苯甲酸衍生物在真菌的初级代谢过程中具有潜力 (Harper 等人,1989)。

材料科学

- 聚苯胺掺杂:苯甲酸衍生物(包括 3-[(2-噻吩硫基)甲基]苯甲酸)用作聚苯胺(一种导电聚合物)中的掺杂剂。这对材料科学中的先进技术应用有影响 (Amarnath 和 Palaniappan,2005)。

食品科学

- 在食品和添加剂中的存在:苯甲酸衍生物天然存在于植物和动物组织中,并广泛用作食品、化妆品和药品中的防腐剂和调味剂 (del Olmo 等人,2017)。

安全和危害

“3-[(2-Thienylthio)methyl]benzoic acid” is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . It is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .

属性

IUPAC Name |

3-(thiophen-2-ylsulfanylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c13-12(14)10-4-1-3-9(7-10)8-16-11-5-2-6-15-11/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMPZJFCOIZVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CSC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384827 | |

| Record name | 3-[(2-thienylthio)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Thienylthio)methyl]benzoic acid | |

CAS RN |

845266-20-8 | |

| Record name | 3-[(2-Thienylthio)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845266-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-thienylthio)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Bis[(dimethylamino)dimethylsilyl]ethane](/img/structure/B1334683.png)